1-[6-(2-amino-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide
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Overview
Description
1-[6-(CARBAMOYLMETHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that contains a thiazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(CARBAMOYLMETHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
1-[6-(CARBAMOYLMETHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiazolopyrimidine core.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
1-[6-(CARBAMOYLMETHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and other vital processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Known for their anticancer and enzyme inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Used as CDK2 inhibitors with significant cytotoxic activities.
Thiadiazoles: Exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-[6-(CARBAMOYLMETHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a thiazolopyrimidine core with a cyclopropylpiperidine moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H20N6O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[6-(2-amino-2-oxoethyl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O3S/c17-11(23)7-22-8-18-13-12(15(22)25)26-16(20-13)21-5-3-9(4-6-21)14(24)19-10-1-2-10/h8-10H,1-7H2,(H2,17,23)(H,19,24) |
InChI Key |
MWQRAQYUEQMRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)N |
Origin of Product |
United States |
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